N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-17(16-6-3-9-21-16)18-11-7-8-15-13(10-11)12-4-1-2-5-14(12)19-15/h3,6-10,19H,1-2,4-5H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONWFXWOGDRZKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving appropriate precursors.
Furan Ring Introduction: The furan ring is introduced via a coupling reaction with the carbazole core.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antibacterial and anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural features and properties of N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide and related compounds:
Key Comparisons
Carbazole Core Flexibility
- The target compound’s tetrahydrocarbazole core reduces aromaticity, increasing conformational flexibility compared to aromatic carbazoles like compound 7b . This flexibility may improve target binding in dynamic biological systems .
- In contrast, fully aromatic carbazoles (e.g., 7b) exhibit planar rigidity, favoring interactions with flat binding pockets, such as DNA intercalation sites .
Substituent Effects
- Electron-Withdrawing Groups: Compound 22a features a nitro group on the furan ring, which enhances electrophilicity and may correlate with trypanocidal activity.
- Heterocyclic Variations : Replacing the furan in the target compound with thiophene (e.g., 9c ) introduces sulfur, which can participate in hydrogen bonding and hydrophobic interactions. Furan’s oxygen atom offers stronger electron-donating effects.
- Halogen and Alkyl Substituents : Chloro and methyl groups in analogs increase lipophilicity and membrane permeability. The target compound’s unsubstituted tetrahydrocarbazole may prioritize solubility over penetration.
Biological Activity
N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound belongs to the carbazole family, characterized by a fused ring structure that imparts unique chemical properties. The presence of the furan moiety and the carboxamide functional group enhances its reactivity and biological potential.
Structural Formula
The structural formula can be represented as follows:
This compound features a tetrahydrocarbazole backbone which is known for its pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, research conducted on various cancer cell lines has shown promising results:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HEP 2 (laryngeal carcinoma).
- IC50 Values : The compound exhibited significant cytotoxicity with IC50 values ranging from 5.9 µg/mL to 80.0 µg/mL across different studies .
Table 1: Antitumor Activity of this compound
Neuroprotective Effects
In addition to its antitumor properties, this compound has been investigated for its neuroprotective effects against oxidative stress-induced neuronal injury. Studies have indicated that:
- Mechanism of Action : The neuroprotective activity may be attributed to its antioxidative properties.
- Effective Concentration : Significant neuroprotection was observed at concentrations as low as 3 µM .
Table 2: Neuroprotective Activity of this compound
Mechanistic Insights
The biological activity of this compound can be explained through several mechanisms:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic pathways.
- Inhibition of STAT3 : It has been reported to inhibit STAT3 activation significantly at concentrations around 50 µM .
- Electron Donating Groups : The presence of electron-donating groups in the structure enhances its basicity and overall biological activity.
Study on Antitumor Activity
A study evaluated the efficacy of several N-substituted carbazoles against tumor cell lines. The findings revealed that compounds similar to this compound exhibited potent antitumor effects:
- Compounds Tested : Various derivatives were synthesized and tested.
- Results : Compounds with fluoro substitutions showed enhanced anticancer activity due to increased lipophilicity and interaction with cellular membranes .
Neuroprotection in Glutamate-Induced Injury
Another significant study focused on the neuroprotective effects against glutamate-induced neuronal injury:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
